[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride
Overview
Description
[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 308.83 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride typically involves the reaction of 4-aminomethylphenyl with 2,6-dimethylmorpholine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of polymers, materials, and other industrial products
Mechanism of Action
The mechanism of action of [4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- {4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine
- {4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanol
- {4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanoic acid
Uniqueness
[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride stands out due to its unique combination of structural features and functional groups, which confer specific chemical and biological properties. Its versatility in various applications, including drug synthesis, polymer chemistry, and material science, highlights its uniqueness compared to similar compounds.
Biological Activity
[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride, also known by its CAS number 100836-71-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a morpholine ring, which is known for contributing to the bioactivity of various pharmaceuticals.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on morpholine derivatives have shown that they can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
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Mechanism of Action :
- The compound may interact with cellular pathways that regulate apoptosis and cell cycle progression. For example, it can influence the expression of proteins involved in these pathways, leading to increased apoptosis in cancer cells.
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Case Study :
- A study investigating the cytotoxic effects of related compounds on various human cancer cell lines demonstrated that certain morpholine derivatives could reduce viability significantly in A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The observed IC50 values were in the low micromolar range, indicating potent activity.
Antiviral Activity
Preliminary investigations into the antiviral properties of morpholine derivatives suggest potential efficacy against viral infections.
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Mechanism of Action :
- Compounds like this compound may inhibit viral replication by targeting specific viral proteins or host cell pathways critical for viral entry or replication.
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Case Study :
- In vitro studies have shown that similar compounds can inhibit dengue virus replication in primary human dendritic cells, highlighting their potential as antiviral agents.
Pharmacological Profile
Property | Value / Description |
---|---|
Molecular Weight | 264.79 g/mol |
Solubility | Soluble in water and organic solvents |
Toxicity | Low toxicity observed in preliminary studies |
Bioavailability | Under investigation |
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-10-8-16(9-11(2)18-10)14(17)13-5-3-12(7-15)4-6-13;/h3-6,10-11H,7-9,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNOGLIJDNDJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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